![molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7](/img/structure/B2995041.png)
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 .
Synthesis Analysis
The synthesis of “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” and its derivatives has been reported in the literature . One method involves the 1,3-dipolar cycloaddition reaction of ethyl propionate and N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
The InChI code for “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” can undergo various chemical reactions. For instance, it can be fluorinated to give 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a light-yellow to yellow powder or crystals . It is stored at refrigerator temperatures in an inert atmosphere . Its solubility and other physicochemical properties have been calculated .Scientific Research Applications
- Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives have been explored as fluorescent probes due to their tunable photophysical properties . These compounds can be used for cellular imaging, tracking biological processes, and studying intracellular dynamics.
- Researchers have synthesized pyrazolo[1,5-a]pyridine-3-carboxylate derivatives using 1,3-dipolar cycloaddition reactions. These compounds exhibit potential biological activities . Further exploration could lead to drug development, especially in areas like cancer therapy or inflammation modulation.
- The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate involves interesting reactions, including 1,3-dipolar cycloadditions and N-aminopyridine sulfate reactions . Researchers can explore these methodologies for other compound syntheses.
- Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives exhibit excellent photobleaching performance under continuous excitation. This property could be harnessed for photostable imaging applications .
Fluorescent Probes and Imaging Agents
Medicinal Chemistry
Organic Synthesis and Methodology
Photobleaching Studies
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyridine derivatives are often used in drug design due to their isosteric relationship with indole and purine, as well as their increased metabolic stability .
Biochemical Pathways
The fluoropyrazolo[1,5-a]pyridine scaffold, which is structurally similar, has been used in the design of drugs for the treatment of autoimmune diseases and pi3k-γ kinase inhibitors .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPBXOYVKDTSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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